molecular formula C11H10N4 B13645400 2-(4-(2-Aminophenyl)-1h-pyrazol-1-yl)acetonitrile

2-(4-(2-Aminophenyl)-1h-pyrazol-1-yl)acetonitrile

Cat. No.: B13645400
M. Wt: 198.22 g/mol
InChI Key: NTNQBOKJRVOOPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-(2-Aminophenyl)-1H-pyrazol-1-yl)acetonitrile is a pyrazole-based compound featuring a 2-aminophenyl substituent at the 4-position of the pyrazole ring and an acetonitrile group at the 1-position. This structure combines aromatic, heterocyclic, and nitrile functionalities, making it a versatile intermediate in pharmaceutical and materials chemistry.

Properties

Molecular Formula

C11H10N4

Molecular Weight

198.22 g/mol

IUPAC Name

2-[4-(2-aminophenyl)pyrazol-1-yl]acetonitrile

InChI

InChI=1S/C11H10N4/c12-5-6-15-8-9(7-14-15)10-3-1-2-4-11(10)13/h1-4,7-8H,6,13H2

InChI Key

NTNQBOKJRVOOPW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CN(N=C2)CC#N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(2-Aminophenyl)-1h-pyrazol-1-yl)acetonitrile typically involves the reaction of 2-aminophenylacetonitrile with appropriate reagents to introduce the pyrazolyl group. One common method involves the cyclization of amido-nitriles under mild conditions, which can be catalyzed by nickel . The reaction conditions are optimized to ensure the inclusion of various functional groups, including aryl halides and aromatic heterocycles.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. The use of catalysts and controlled reaction conditions would be essential to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-(2-Aminophenyl)-1h-pyrazol-1-yl)acetonitrile undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may produce simpler derivatives with fewer functional groups.

Scientific Research Applications

2-(4-(2-Aminophenyl)-1h-pyrazol-1-yl)acetonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-(2-Aminophenyl)-1h-pyrazol-1-yl)acetonitrile involves its interaction with specific molecular targets and pathways. For example, it may interact with enzymes or receptors in biological systems, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights key structural features, molecular properties, and applications of 2-(4-(2-aminophenyl)-1H-pyrazol-1-yl)acetonitrile and its analogs:

Compound Name Substituent on Pyrazole Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
Target Compound : this compound 4-(2-Aminophenyl) C₁₁H₁₀N₄ ~213.22 (estimated) Potential pharmaceutical intermediate; amino group enables hydrogen bonding and derivatization. N/A
2-(4-(Bromomethyl)-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetonitrile 4-Bromomethyl, 3-pyridinyl C₁₁H₉BrN₄ 277.12 Bromomethyl group facilitates further alkylation or substitution reactions; used as a lab reagent.
2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)acetonitrile 4-Dioxaborolan-2-yl C₁₂H₁₆BN₃O₂ 245.09 Boronate ester enables Suzuki-Miyaura cross-coupling; critical in synthesizing biaryl structures.
2-(5-(4-Methoxyphenyl)-1H-pyrazol-3-yl)acetonitrile 5-(4-Methoxyphenyl) C₁₂H₁₁N₃O 213.24 Methoxy group enhances lipophilicity and solubility in organic solvents; used in organic synthesis.
2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile 1-Methyl C₆H₇N₃ 121.14 Simple methyl substituent; foundational building block for agrochemicals and pharmaceuticals.

Key Observations :

  • Substituent Effects: The 2-aminophenyl group in the target compound contrasts with methoxy (), bromomethyl (), and boronate () substituents. The amino group’s basicity and hydrogen-bonding capacity may improve aqueous solubility compared to lipophilic methoxy or bromomethyl groups. Bromomethyl and boronate substituents () are reactive handles for further functionalization, whereas the amino group may serve as a site for conjugation (e.g., amide formation).
  • Molecular Weight : The target compound’s estimated molecular weight (~213.22 g/mol) aligns closely with the methoxy derivative (213.24 g/mol, ), suggesting comparable steric profiles.

Biological Activity

2-(4-(2-Aminophenyl)-1H-pyrazol-1-yl)acetonitrile, also known by its CAS number 1339162-89-8, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, including antimicrobial, anti-inflammatory, and cytotoxic effects, supported by data tables and relevant research findings.

  • Molecular Formula : C11H10N4
  • Molecular Weight : 198.22 g/mol

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

1. Antimicrobial Activity

Research indicates that compounds with similar pyrazole structures often exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of pyrazolo[1,5-a]quinazolines possess antibacterial activity against various strains of bacteria.

CompoundMIC (mg/mL)Activity
Pyrazolo[1,5-a]quinazoline derivative0.0039 - 0.025Effective against S. aureus and E. coli
This compoundTBDTBD

While specific MIC values for this compound are not yet established in the literature, its structural similarity to known active compounds suggests potential efficacy.

2. Anti-inflammatory Activity

Pyrazole derivatives are known for their anti-inflammatory effects. A study synthesized a library of pyrazolo[1,5-a]quinazolines and tested their ability to inhibit NF-κB/AP-1 reporter activity.

CompoundIC50 (µM)Activity
Compound 13i4.8Strong anti-inflammatory
Compound 1630.1Moderate anti-inflammatory

The anti-inflammatory potential of this compound may be evaluated through similar assays.

3. Cytotoxicity

Cytotoxic effects of pyrazole derivatives have been documented in various cancer cell lines. For example, certain compounds showed IC50 values indicating significant cytotoxicity against human cancer cells.

Cell LineIC50 (µM)Compound Tested
HeLa cellsTBDPyrazole derivative
MCF-7 cellsTBDPyrazole derivative

Further studies are needed to assess the cytotoxicity of this compound specifically.

Case Studies and Research Findings

Recent investigations into related compounds have provided insights into the therapeutic potential of pyrazole derivatives:

  • A study published in MDPI explored the synthesis of pyrazolo[1,5-a]quinazolines and their biological evaluations, highlighting their anti-inflammatory and antimicrobial activities .
  • Another research article indicated that certain pyrazole-based compounds exhibited promising antibacterial properties with MIC values ranging from low to moderate against Gram-positive and Gram-negative bacteria .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.